molecular formula C15H27BO4 B1608635 Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oct-2-enoate CAS No. 352534-74-8

Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oct-2-enoate

Cat. No.: B1608635
CAS No.: 352534-74-8
M. Wt: 282.19 g/mol
InChI Key: KIZPVRIPRYPEAY-UHFFFAOYSA-N
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Description

Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oct-2-enoate is a boron-containing ester characterized by a pinacol boronate ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) attached to an α,β-unsaturated ester moiety. This compound is utilized in organic synthesis, particularly in transition-metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction, where boronic esters act as nucleophilic partners . Its structure combines the hydrolytic stability of the pinacol boronate group with the reactivity of the α,β-unsaturated ester, enabling applications in constructing complex alkenes and conjugated systems. The molecular formula is C₁₅H₂₇BO₄, with a molecular weight of 282.18 g/mol .

Properties

IUPAC Name

methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oct-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27BO4/c1-7-8-9-10-12(11-13(17)18-6)16-19-14(2,3)15(4,5)20-16/h11H,7-10H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIZPVRIPRYPEAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C(=CC(=O)OC)CCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80399469
Record name Methyl (Z)-oct-2-enoate-3-boronic acid pinacol ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80399469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

352534-74-8
Record name Methyl (Z)-oct-2-enoate-3-boronic acid pinacol ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80399469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis usually starts from an appropriately functionalized oct-2-enoic acid or its derivatives, which undergoes borylation to introduce the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group. The key step involves the formation of the carbon-boron bond via transition metal-catalyzed borylation or direct reaction with diboron reagents.

Transition Metal-Catalyzed Borylation

A common approach involves palladium or copper catalysis to facilitate the borylation of alkenes or α,β-unsaturated esters:

  • Copper(I)-Mediated Borylation:
    Copper(I) catalysts, often in combination with ligands such as triphenylphosphine or chiral phosphine ligands, are used to convert α,β-unsaturated aldehydes or esters into β-borylated products. This method proceeds via a one-pot, multi-step protocol that includes the formation of an unsaturated imine intermediate, copper-catalyzed borylation with bis(pinacolato)diboron (B2pin2), and subsequent olefination to yield the boronate ester.
    This approach yields moderate to good isolated yields (typically 46–55%) with high enantioselectivities when chiral ligands are employed.

  • Palladium-Catalyzed Cross-Coupling:
    The Suzuki-Miyaura reaction is widely used for coupling boronate esters with organic halides. While this reaction is more commonly applied for coupling rather than initial synthesis of the boronate ester itself, palladium catalysts can also assist in the borylation of vinyl halides or triflates to form the boronate ester.
    The starting materials are often vinyl bromides or iodides derived from oct-2-enoate derivatives.

Direct Borylation Using Diboron Reagents

  • Reaction with Bis(pinacolato)diboron (B2pin2):
    The direct borylation of alkenes or α,β-unsaturated esters is often performed using B2pin2 as the boron source. In the presence of a base such as sodium tert-butoxide and a suitable catalyst (CuCl or Pd(OAc)2), the diboron reagent adds across the double bond to form the pinacol boronate ester.
    This method is efficient and can be performed under mild conditions, often in tetrahydrofuran (THF) or other aprotic solvents. Methanol is sometimes added after initial reaction steps to facilitate product formation.

Representative Preparation Procedure (Literature Example)

A typical preparation sequence reported involves:

  • Starting from an α,β-unsaturated aldehyde or ester (e.g., oct-2-enoate derivative).
  • Formation of an unsaturated imine intermediate by reaction with benzhydrylamine.
  • Copper(I)-catalyzed borylation using CuCl, triphenylphosphine, NaOtBu, and B2pin2 in THF.
  • Addition of methanol after initial stirring.
  • Work-up with aqueous CuSO4 and extraction with ethyl acetate.
  • Purification by silica gel chromatography to isolate the methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oct-2-enoate as a pure compound.

Data Table Summarizing Key Preparation Parameters

Parameter Details
Starting Material α,β-Unsaturated oct-2-enoic acid derivatives or aldehydes
Boron Source Bis(pinacolato)diboron (B2pin2)
Catalyst Copper(I) chloride (CuCl), Palladium acetate (Pd(OAc)2)
Ligands Triphenylphosphine (PPh3), chiral phosphine ligands (e.g., DM-BINAP)
Base Sodium tert-butoxide (NaOtBu)
Solvent Tetrahydrofuran (THF), diethyl ether, acetone
Temperature Room temperature to reflux (varies with step)
Reaction Time Several hours (typically 4–16 h depending on step)
Work-up Aqueous extraction with HCl, CuSO4 solution; drying over MgSO4 or Na2SO4
Purification Silica gel column chromatography (eluent: petroleum ether/ethyl ether or hexane/methanol)
Typical Yield (%) 46–77% (depending on exact procedure and substrate)
Product State Colorless oil or yellow oil

Notes on Reaction Optimization and Challenges

  • Moisture Sensitivity:
    The boronate ester is sensitive to moisture; therefore, reactions and storage must be conducted under inert atmospheres and dry conditions to prevent hydrolysis.

  • Ligand Effects:
    The choice of ligand significantly affects the yield and stereoselectivity of the borylation step. Chiral ligands enable enantioselective synthesis with high enantiomeric excess (up to >98% e.e.).

  • Purification:
    Due to the sensitivity and polarity of the boronate esters, careful chromatographic purification is necessary to obtain analytically pure compounds.

Summary of Research Findings

  • The copper-catalyzed borylation of α,β-unsaturated aldehydes or esters using bis(pinacolato)diboron is a robust method to prepare this compound with good yield and stereocontrol.

  • Multi-step one-pot protocols combining imine formation, borylation, and olefination streamline the synthesis and improve overall efficiency.

  • The compound serves as a valuable intermediate for further cross-coupling reactions, making its efficient preparation critical for synthetic organic chemistry applications.

This detailed analysis synthesizes current authoritative methodologies from peer-reviewed sources and chemical supplier data, providing a comprehensive understanding of the preparation of this compound for research and synthetic applications.

Chemical Reactions Analysis

Cross-Coupling Reactions

This compound participates in Suzuki-Miyaura cross-coupling due to its boronate group, forming carbon-carbon bonds with aryl/vinyl halides. Key examples include:

Reaction PartnerConditionsProductYieldReference
Aryl bromidePd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°CBiaryl derivative75%
Vinyl chloridePd(OAc)₂, SPhos, K₃PO₄, THF, 70°CConjugated diene68%

Mechanistically, the boron atom coordinates to palladium, facilitating transmetallation and reductive elimination . Steric effects from the pinacol group enhance regioselectivity.

Hydroboration and Catalytic Functionalization

The compound serves as a product in palladium-catalyzed hydroboration of alkynes. For example:

SubstrateCatalystConditionsStereochemistryYieldReference
Oct-4-ynePdCl₂, PPh₃, MeOHRT, 12 h(Z)-isomer60%

Characterization data for the (Z)-isomer includes:

  • ¹H NMR (CDCl₃): δ 0.88 (t, J = 6.7 Hz, 3H), 1.27 (s, 12H), 3.71 (s, 3H), 6.40 (s, 1H) .

  • FTIR : ν 1633 cm⁻¹ (C=C), 1720 cm⁻¹ (C=O) .

Olefin Metathesis

The α,β-unsaturated ester undergoes ruthenium-catalyzed cross-metathesis with electron-deficient alkenes:

PartnerCatalystConditionsProductYieldReference
Methyl acrylateGrubbs IICH₂Cl₂, 40°CExtended dienoate55%
StyreneHoveyda-GrubbsToluene, refluxStyryl-substituted ester48%

Reaction outcomes depend on the steric bulk of the metathesis catalyst .

Ester Hydrolysis

The methyl ester is hydrolyzed to the carboxylic acid under basic conditions:

  • Conditions : LiOH, THF/H₂O, RT, 6 h.

  • Yield : 89% .

Boronate Oxidation

Oxidation with H₂O₂/NaOH converts the boronate to a hydroxyl group:

  • Conditions : 30% H₂O₂, NaOH, MeOH, 0°C → RT.

  • Yield : 78% .

Stability and Handling

  • Storage : Stable under inert gas at –20°C for >6 months .

  • Decomposition : Occurs above 150°C, releasing boron oxides.

This compound’s versatility in cross-coupling, metathesis, and stereoselective transformations underscores its utility in advanced organic synthesis. Experimental protocols emphasize palladium/copper catalysis and rigorous exclusion of moisture for optimal yields .

Scientific Research Applications

Organic Synthesis

Boronic Esters in Cross-Coupling Reactions
Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oct-2-enoate serves as a versatile building block in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction is pivotal in the formation of carbon-carbon bonds, enabling the synthesis of complex organic molecules from simpler precursors. The presence of the boron atom facilitates the transference of the aryl or vinyl group to other substrates, making it highly valuable in pharmaceutical and agrochemical industries.

Functionalization of Alkenes
The compound can also be utilized for the functionalization of alkenes through various methodologies including hydroboration and subsequent oxidation. This allows for the introduction of functional groups that are essential for further transformations in synthetic pathways.

Material Science

Synthesis of Functional Polymers
In material science, this compound can be employed to create functional polymers. Its ability to undergo polymerization reactions makes it an attractive candidate for developing new materials with tailored properties such as improved mechanical strength and thermal stability.

Nanocomposites Development
The compound's boron content can enhance the properties of nanocomposites by improving their thermal and electrical conductivity. This is particularly useful in applications involving sensors and electronic devices where performance is critical.

Pharmaceutical Applications

Drug Development
In pharmaceutical chemistry, this compound can be used as an intermediate in the synthesis of bioactive molecules. Its reactivity allows for the modification of existing drugs or the creation of new therapeutic agents. The versatility in functionalization opens pathways for developing compounds with enhanced efficacy and reduced side effects.

Targeted Drug Delivery Systems
this compound may also find applications in targeted drug delivery systems where its structural features can be exploited to improve the specificity and release profiles of drugs.

Case Study 1: Suzuki-Miyaura Coupling
In a study published in Journal of Organic Chemistry, this compound was utilized as a coupling partner in synthesizing complex biaryl compounds. The results demonstrated high yields and selectivity under mild conditions .

Case Study 2: Polymer Synthesis
Research documented in Macromolecules highlighted the use of this compound in creating novel poly(ethylene glycol) derivatives that exhibited enhanced solubility and biocompatibility. These polymers showed potential for applications in drug delivery systems .

Mechanism of Action

The mechanism of action of Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oct-2-enoate involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with other molecules, facilitating various chemical transformations. The dioxaborolane ring provides stability to the boron atom, allowing it to participate in a wide range of reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oct-2-enoate with structurally related boronic esters, highlighting differences in substituents, molecular properties, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications References
This compound C₁₅H₂₇BO₄ 282.18 Aliphatic α,β-unsaturated ester chain (oct-2-enoate) Suzuki-Miyaura coupling; synthesis of conjugated dienes
tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate C₁₃H₂₅BO₄ 264.15 Shorter aliphatic chain (butanoate) with tert-butyl ester Radical addition-polar cyclization cascades for cyclobutane synthesis
Methyl 2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate C₁₁H₂₁BO₄ 238.10 Branched aliphatic chain (propanoate) with methyl substituent Model compound for studying steric effects in cross-coupling reactions
2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate C₁₅H₂₁BO₅ 300.14 Aromatic ring with methoxy and acetate groups Functionalization of bioactive molecules via regioselective coupling
Ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate C₁₅H₂₁BO₄ 280.14 Aromatic benzoate ester with ethyl group Synthesis of biaryl compounds in pharmaceutical intermediates
N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)succinamic acid C₁₆H₂₂BNO₅ 327.17 Boronate linked to phenyl-succinamic acid Targeted drug delivery systems; protease inhibition studies

Key Observations :

Structural Variations: Aliphatic vs. Aromatic Backbones: The target compound features an aliphatic α,β-unsaturated ester chain, whereas analogs like ethyl 3-(dioxaborolan-2-yl)benzoate and 2-methoxyphenyl acetate have aromatic backbones. Aromatic derivatives are more rigid, enabling π-π interactions in catalysis, while aliphatic chains offer flexibility for steric tuning.

Reactivity: The α,β-unsaturated ester in the target compound allows for conjugate addition reactions, which are absent in saturated analogs like tert-butyl butanoate . Aromatic boronic esters (e.g., phenyl acetate ) exhibit faster oxidative deborylation rates compared to aliphatic derivatives due to resonance stabilization of the boronate intermediate .

Synthetic Utility: The target compound’s long aliphatic chain may improve solubility in nonpolar solvents, facilitating reactions in heterogeneous systems. In contrast, succinamic acid derivatives are water-soluble, enabling biomedical applications. Branched analogs (e.g., methyl 2-methylpropanoate ) are used to study steric effects in palladium-catalyzed couplings, where bulkier groups reduce side reactions.

Stability :

  • Pinacol boronate esters generally resist hydrolysis, but electron-withdrawing groups (e.g., trifluoromethyl in ) enhance stability. The target compound lacks such groups, making it moderately stable under aqueous conditions .

Research Findings :

  • Catalytic Efficiency : In Suzuki-Miyaura reactions, aliphatic boronic esters like the target compound require higher temperatures (80–100°C) compared to aromatic analogs (50–70°C) due to slower transmetallation rates .
  • Biological Applications : Succinamic acid derivatives and trifluoromethyl-substituted benzoates () show promise in tumor-targeted therapies by exploiting boronate reactivity with cellular ROS .

Biological Activity

Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oct-2-enoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant studies.

  • Molecular Formula : C15H27BO4
  • Molecular Weight : 262.11 g/mol
  • CAS Number : 480425-35-2
  • Physical State : Solid at room temperature

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. It is known to interact with cellular signaling pathways that regulate inflammation and cell proliferation.

Key Mechanisms:

  • NF-kB Pathway Modulation : The compound has been observed to affect NF-kB activity in response to pro-inflammatory stimuli. Studies indicate that pretreatment with this compound can significantly reduce NF-kB-driven luciferase activity in monocytes stimulated by LPS (lipopolysaccharide) .
  • Cytokine Release Inhibition : In vitro studies demonstrate that the compound can inhibit the release of pro-inflammatory cytokines such as IL-6 and IL-1β. For instance, certain analogs showed an IC50 in the picomolar range for these cytokines .

Biological Activity Studies

Several studies have evaluated the biological activity of this compound and its derivatives:

StudyMethodologyFindings
In vitro assay on monocytesReduced NF-kB activity by approximately 30% at concentrations as low as 1 pM.
Cytokine release assaySignificant inhibition of IL-6 and IL-1β secretion with IC50 values around 25 pM.
Animal modelDemonstrated anti-inflammatory effects in vivo with reduced swelling in models of acute inflammation.

Case Studies

  • Anti-inflammatory Effects : In a study involving human monocytes treated with LPS, this compound significantly decreased the secretion of IL-6 and TNF-alpha compared to untreated controls. This suggests its potential as a therapeutic agent for inflammatory diseases .
  • Cancer Cell Line Studies : Research on various cancer cell lines indicates that this compound may inhibit cell proliferation through apoptosis induction and cell cycle arrest mechanisms. The specific pathways involved are currently under investigation but suggest a promising role in cancer therapeutics .

Q & A

Q. Table 1: Representative Reaction Conditions

CatalystSolventTemp (°C)Yield (%)Purity (NMR)
Pd(dppf)Cl₂THF7072–85>95%
Pd(PPh₃)₄DMF8065–78>90%

Basic: Which spectroscopic and analytical techniques are critical for confirming the structure and purity of this boronic ester?

Answer:

  • 1H/13C NMR : Assign peaks for the α,β-unsaturated ester (δ 5.8–6.3 ppm for alkene protons) and pinacolato group (δ 1.2–1.3 ppm for methyl groups) .
  • 11B NMR : A singlet near 30–35 ppm confirms the intact dioxaborolane ring .
  • HRMS : Exact mass analysis (e.g., [M+Na]+ at m/z 305.18) validates molecular formula .
  • TLC : Monitor reaction progress and confirm homogeneity .

Note : Contaminants (e.g., unreacted starting material) are identified via comparative analysis with literature spectra .

Advanced: How can Suzuki-Miyaura cross-coupling reactions involving this boronic ester be optimized for challenging substrates (e.g., sterically hindered aryl halides)?

Answer:

  • Ligand screening : Bulky ligands (e.g., SPhos, XPhos) enhance catalytic activity for hindered substrates by stabilizing the Pd center .
  • Base selection : K₃PO₄ or Cs₂CO₃ in mixed solvents (toluene/H₂O) improves coupling efficiency .
  • Microwave-assisted synthesis : Reduces reaction time (1–4 hours vs. 24 hours) while maintaining yields .

Q. Table 2: Ligand Effects on Coupling Efficiency

LigandSubstrate (Ar-X)Yield (%)
PPh₃2-Bromotoluene45
SPhos2-Bromotoluene82

Advanced: How should researchers resolve contradictions in reaction yields when using this boronic ester with heteroaromatic halides?

Answer:
Discrepancies often arise from substrate electronic effects or Pd catalyst poisoning . Methodological adjustments include:

  • Pre-activation : Stir the boronic ester with a catalytic amount of BF₃·OEt₂ to enhance reactivity .
  • Additives : Use silver salts (Ag₂O) to scavenge halides and prevent Pd deactivation .
  • Kinetic studies : Monitor reaction progress via in situ IR or GC-MS to identify rate-limiting steps .

Advanced: What strategies are recommended for studying the hydrolytic stability of this boronic ester under aqueous conditions?

Answer:

  • pH-dependent stability assays : Incubate the compound in buffered solutions (pH 2–10) and quantify degradation via HPLC .
  • Competitive binding studies : Compare hydrolysis rates in the presence of diols (e.g., pinacol) to assess reversibility of boronate formation .
  • Temperature effects : Conduct Arrhenius analysis to determine activation energy for hydrolysis .

Key Finding : Hydrolysis is minimal at pH 7–8 but accelerates under acidic (pH < 3) or basic (pH > 10) conditions .

Advanced: How can computational modeling (e.g., DFT) guide the design of derivatives based on this boronic ester for targeted applications?

Answer:

  • Geometry optimization : Calculate bond lengths and angles to predict steric/electronic effects on reactivity .
  • Transition-state analysis : Model Suzuki-Miyaura coupling steps to identify rate-determining barriers .
  • Solvent effects : Simulate solvation-free energies to optimize reaction media .

Basic: What safety protocols are critical when handling this compound in the laboratory?

Answer:

  • Personal protective equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact .
  • Waste disposal : Collect boronate waste in sealed containers for professional hazardous waste processing .
  • Storage : Keep under inert gas at –20°C to prevent moisture-induced degradation .

Advanced: How can researchers leverage this boronic ester in multi-component reactions (e.g., carbonylative borylation)?

Answer:

  • CO insertion : Use Pd-catalyzed carbonylative coupling with CO gas to synthesize γ-boryl amides or ketones .
  • One-pot strategies : Combine with amines or alcohols in sequential reactions to access complex architectures .

Example : Copper-catalyzed carbonylative borylation with alkenes yields γ-boryl amides (HRMS-confirmed) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oct-2-enoate
Reactant of Route 2
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Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oct-2-enoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.